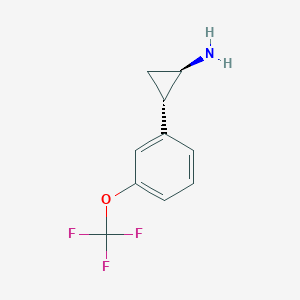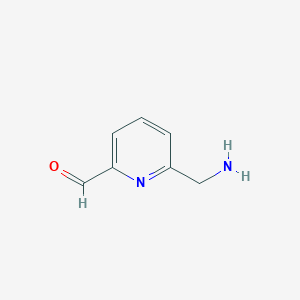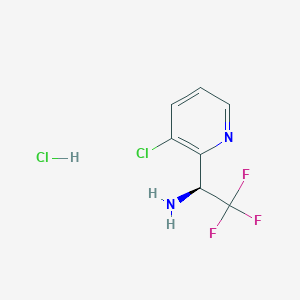
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone with a chloropyridinyl substituent, making it a valuable candidate for research in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 3-chloropyridine and trifluoroacetaldehyde under acidic conditions forms an intermediate.
Amine Introduction: The intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory diseases.
Agrochemicals: It is explored for its insecticidal and fungicidal properties, making it a candidate for use in agricultural pest control.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine: The non-hydrochloride form of the compound.
3-chloropyridine: A simpler analog lacking the trifluoroethanamine moiety.
Trifluoroacetaldehyde: A precursor in the synthesis of the compound.
Uniqueness
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a trifluoroethanamine backbone and a chloropyridinyl substituent. This structural arrangement imparts distinct physicochemical properties, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H7Cl2F3N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
Clave InChI |
GFJXDXGNLCJUQU-RGMNGODLSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl.Cl |
SMILES canónico |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)

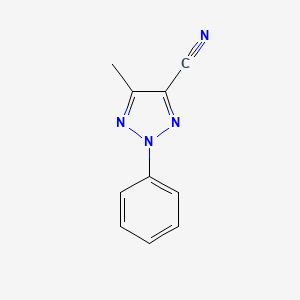
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
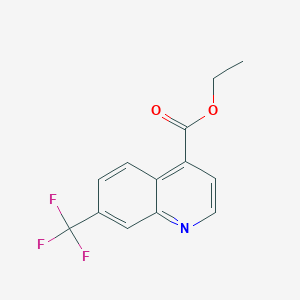
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
